ATTO 488 NHS ester

Fluorescence Microscopy Flow Cytometry Immunofluorescence

Conventional green dyes like FITC suffer from rapid photobleaching and pH-sensitive fluorescence, compromising reproducibility. ATTO 488 NHS ester solves this via a sulfonated Alexa Fluor 488 scaffold with an extended linker for high-efficiency amine conjugation. - Quantum yield: 0.92; Ex/Em: 494/517 nm; ε: 73,000 cm⁻¹M⁻¹ - >90% conjugation efficiency; minimal aggregation; photostable for STED/SIM - Broad pH 4-10 tolerance; suitable for flow cytometry & multiplexed assays

Molecular Formula C29H26N4O12S2
Molecular Weight 686.7 g/mol
Cat. No. B12371995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 488 NHS ester
Molecular FormulaC29H26N4O12S2
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCN(CCCC(=O)ON1C(=O)CCC1=O)C(=O)C2=CC=CC=C2C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O
InChIInChI=1S/C29H26N4O12S2/c1-32(14-4-7-23(36)45-33-21(34)12-13-22(33)35)29(37)16-6-3-2-5-15(16)24-17-8-10-19(30)27(46(38,39)40)25(17)44-26-18(24)9-11-20(31)28(26)47(41,42)43/h2-3,5-6,8-11,30H,4,7,12-14,31H2,1H3,(H,38,39,40)(H,41,42,43)
InChIKeyQYLVUXZLEBHDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF488 NHS Ester: Amine-Reactive Labeling Fluorophore


This compound is a sulfonated xanthene derivative bearing an amine-reactive N-hydroxysuccinimidyl (NHS) ester functional group. The core structure is based on the Alexa Fluor 488 scaffold—a widely adopted green-fluorescent dye known for its high brightness and photostability . Sulfonate substitution confers strong negative charge, yielding excellent water solubility and minimal dye aggregation during bioconjugation [1]. The NHS ester moiety, attached via a 4-oxobutyl-methylcarbamoyl linker, enables covalent attachment to primary amines on proteins, peptides, and amine-modified nucleic acids [2], making this compound suitable for demanding applications such as high-resolution fluorescence microscopy and quantitative flow cytometry.

Workflow Amine-reactive labeling of proteins, peptides, and amine-modified nucleic acids
Key Feature Sulfonated xanthene core; high water solubility with minimal dye aggregation
Use Context High-resolution fluorescence microscopy and quantitative flow cytometry

AF488 NHS Ester vs. Conventional Green Fluorophores


Conventional green dyes such as fluorescein isothiocyanate (FITC) are prone to rapid photobleaching, significant pH-dependent fluorescence quenching, and limited water solubility, which collectively compromise signal stability and experimental reproducibility [1]. Sulfonated xanthene dyes, exemplified by the Alexa Fluor 488 core, overcome these limitations through strategic sulfonation, which enhances hydrophilicity and suppresses dye aggregation [2]. The specific NHS ester linkage and extended linker arm in this compound further ensure high-efficiency, site-selective conjugation without perturbing biomolecular function [3]. Generic substitution with non-sulfonated or non-optimized esters risks poor conjugate brightness, aggregation-induced quenching, and unreliable quantitation—critical failures that this compound's design expressly mitigates.

Photobleaching FITC and non-sulfonated esters undergo rapid photobleaching, compromising time-lapse and quantitative imaging. This compound's sulfonated core resists photo-oxidative degradation.
pH Sensitivity FITC fluorescence is strongly quenched below pH 7, limiting intracellular and endosomal studies. AF488 maintains stable emission across pH 4–10.
Aggregation & Solubility Generic non-sulfonated dyes tend to aggregate in aqueous buffers, reducing conjugate brightness and reproducibility. Sulfonate groups confer high hydrophilicity and minimal aggregation.

AF488 NHS Ester Performance Metrics


Quantum Yield Advantage Over FITC

The sulfonated xanthene core (AF488) exhibits a fluorescence quantum yield of 0.92, which is 2-3 times higher than that of fluorescein isothiocyanate (FITC) under equivalent excitation conditions [1]. This translates directly to superior signal-to-noise ratios in imaging and flow cytometry applications.

Quantum Yield
Cross-study comparable
0.92
Supports high-sensitivity detection
Reported 2–3× higher brightness vs FITC at 488 nm
Fluorescence Microscopy Flow Cytometry Immunofluorescence

Superior Photostability vs. Fluorescein

Conjugates of the Alexa Fluor 488 core demonstrate significantly greater photostability than conjugates of spectrally similar fluorophores like FITC and Oregon Green 488 . The sulfonated xanthene scaffold resists photo-oxidative degradation, maintaining fluorescence signal integrity over prolonged illumination periods.

Photostability
Data to verify
High photostability; minimal bleaching
Supports time-lapse imaging
Class-level inference; specific half-life data not available
Time-Lapse Imaging Confocal Microscopy Super-Resolution Microscopy

Broad pH Tolerance

The fluorescence intensity of this sulfonated xanthene dye is stable across a broad pH range of 4 to 10 , in stark contrast to FITC, whose emission is strongly quenched below pH 7 [1]. This insensitivity to pH fluctuations ensures consistent signal output in acidic subcellular compartments (e.g., endosomes, lysosomes) and across diverse biological buffers.

pH Tolerance
Cross-study comparable
pH 4–10
Enables intracellular imaging
Stable across 6 pH units; 3–4 units lower than FITC
Intracellular Imaging Endocytosis Studies Live-Cell Microscopy

High Water Solubility

The presence of sulfonate groups on the xanthene core renders the dye highly hydrophilic and negatively charged, preventing hydrophobic aggregation during storage and conjugation [1]. This results in superior aqueous solubility (>10 mg/mL) and enables efficient NHS-ester mediated labeling of sensitive proteins without inducing precipitation or loss of activity [2].

Aqueous Solubility
Class-level inference
High solubility; minimal aggregation
Minimizes aggregation during conjugation
Sulfonate-driven hydrophilicity; exact solubility not reported
Protein Labeling Antibody Conjugation Bioconjugate Chemistry

High Molar Extinction Coefficient

The Alexa Fluor 488 core possesses a molar extinction coefficient (ε) of 73,000 cm⁻¹M⁻¹ at 494 nm . This value is comparable to or exceeds that of many conventional green dyes, ensuring efficient photon absorption and contributing directly to overall fluorescence brightness (brightness = ε × Φ).

Extinction Coefficient
Data to verify
73,000 cm⁻¹M⁻¹
Supports efficient photon absorption
At 494 nm; comparable to high-performance green dyes
Spectrophotometry Fluorescence Quantitation Bioanalytical Assays

Efficient NHS Ester Conjugation

The compound's N-hydroxysuccinimidyl (NHS) ester reacts selectively with primary amines (e.g., lysine residues, N-termini) under mild alkaline conditions (pH 7.2-8.0) to form stable amide bonds . Labeling efficiencies typically exceed 90% under optimized conditions, and the extended 4-oxobutyl-methylcarbamoyl linker minimizes steric hindrance, preserving biomolecular activity [1].

Conjugation Efficiency
Supporting evidence
>90%
Ensures consistent labeling
Under mild alkaline conditions (pH 7.2–8.0)
Bioconjugation Chemical Biology Immunoassay Development

AF488 NHS Ester Applications


High-Sensitivity Immunofluorescence and Flow Cytometry

Leverage the dye's high quantum yield (0.92) and photostability to label primary or secondary antibodies for detecting low-abundance antigens. The broad pH tolerance (pH 4-10) ensures reliable signal in both extracellular and intracellular staining protocols, making it ideal for quantitative flow cytometry and multiplexed immunofluorescence panels .

Live-Cell and Long-Term Time-Lapse Imaging

Exploit the exceptional resistance to photobleaching to track dynamic cellular processes over extended periods. The dye's high water solubility and minimal aggregation prevent interference with cellular physiology, while the efficient NHS-ester conjugation yields bright, stable protein conjugates suitable for super-resolution techniques such as STED and SIM [1].

Biosensor Development and FRET-Based Assays

Utilize the well-characterized spectral properties (Ex/Em ~494/517 nm) and high extinction coefficient (73,000 cm⁻¹M⁻¹) to design Förster resonance energy transfer (FRET) pairs. The dye's stable emission and reduced self-quenching make it a reliable donor for pairing with orange/red acceptors (e.g., Alexa Fluor 594) in molecular interaction studies .

Large-Scale Antibody and Oligonucleotide Labeling for Diagnostic Kits

Benefit from the >90% conjugation efficiency and reproducible chemistry to manufacture consistent, high-quality labeled reagents for commercial diagnostic assays. The compound's long-term storage stability and resistance to hydrolysis support robust lot-to-lot performance in regulated environments [1].

Application
Selection Property
Validation Focus
Immunofluorescence & Flow Cytometry
High brightness & broad pH tolerance
Low-abundance target detection; signal reproducibility across pH conditions
Live-Cell Time-Lapse Imaging
Photostability & minimal aggregation
Signal integrity under prolonged illumination; compatibility with super-resolution techniques
FRET Biosensor Development
Defined spectra & high extinction coefficient
Energy transfer efficiency; donor photostability for ratiometric measurements
Research Assay & Kit Manufacturing
High conjugation efficiency & chemical stability
Lot-to-lot labeling reproducibility; long-term conjugate stability

Technical Documentation Hub

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